(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine
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Overview
Description
(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine is a chemical compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely studied due to their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of a chlorine atom at the 5-position and an amine group at the 2-position of the benzimidazole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-1,2-phenylenediamine with formic acid or formamide under acidic conditions to form the benzimidazole ring. The resulting intermediate is then subjected to further reactions to introduce the methanamine group at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Substitution Reactions: The chlorine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzimidazole derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The amine group at the 2-position can react with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can modify the functional groups present on the compound.
Scientific Research Applications
(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine atom and the amine group can influence its binding affinity and specificity towards these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
(5,6-Dichloro-1H-benzo[d]imidazol-2-yl)methanamine: Contains an additional chlorine atom at the 6-position.
(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine: Contains a fluorine atom at the 4-position instead of chlorine at the 5-position.
(1H-benzo[d]imidazol-2-yl)methanamine: Lacks the chlorine substitution at the 5-position.
Uniqueness: The presence of the chlorine atom at the 5-position in (5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it distinct from other benzimidazole derivatives and valuable for specific applications in research and industry.
Properties
IUPAC Name |
(6-chloro-1H-benzimidazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBPEUGZSSDGPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50424373 |
Source
|
Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
273399-95-4 |
Source
|
Record name | 6-Chloro-1H-benzimidazole-2-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=273399-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(6-Chloro-1H-benzimidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50424373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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